1-Benzothiophene-3-carbonyl chloride

Catalog No.
S673834
CAS No.
39827-12-8
M.F
C9H5ClOS
M. Wt
196.65 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Benzothiophene-3-carbonyl chloride

CAS Number

39827-12-8

Product Name

1-Benzothiophene-3-carbonyl chloride

IUPAC Name

1-benzothiophene-3-carbonyl chloride

Molecular Formula

C9H5ClOS

Molecular Weight

196.65 g/mol

InChI

InChI=1S/C9H5ClOS/c10-9(11)7-5-12-8-4-2-1-3-6(7)8/h1-5H

InChI Key

GSMXWLPUJAYDHX-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=CS2)C(=O)Cl

Canonical SMILES

C1=CC=C2C(=C1)C(=CS2)C(=O)Cl

The exact mass of the compound Benzo[b]thiophene-3-carbonyl chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1-Benzothiophene-3-carbonyl chloride (CAS 39827-12-8) is a highly reactive acylating agent used as a fundamental building block in organic synthesis. Its primary procurement value lies in providing direct and efficient access to the 1-benzothiophene-3-carbonyl moiety, a privileged scaffold found in a range of pharmacologically active compounds and functional organic materials.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFw8cY_YWgaIXfdhgS18fobq-oo_CSkZLzyWTJfvpIpdlMTkWtiKvvRT16HagZ8NREDVVL2baIYuiqx8nJ_-7Ee6cjkVyz4MfqC6SVFT0PgDdfnZKs57qbPRzJv1gAAKyzntkuvS0NuCsqGGpuyZRMbiylnBXxi0w%3D%3D)][[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEuEsxXd6MM7gg0GHFuzTvvwN752m_gtH7dXPKoWxTj6lY82eDz81mXUf40UM5BL02378XSX2OIYZ_gPz0N-Iq7hr-tJMfI1DAMbY407YBVwtyoHvcm-svO9SVfEMfM2hzvfOVviA%3D%3D)] The compound serves as a key precursor for creating amides and esters integral to the development of kinase inhibitors, anti-inflammatory agents, and organic semiconductors.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHVi3OcyR1v9-UXpuYEq5K7QYeUjv229xT6am9QH0xlSFypmd3GrwkSPwa1q9O5bjSFxfu51sxdEc5PZqGCbH3onRVA-UgbdWeYj9P2X48sDu7T1pjcgq4rkTXLwmiY91r-ljrVANCmNtTZIRbepZEJy3pC4tnR1_90xyqrdkHn6U1zt9SSY0jKKi33gjm2L1s0zE4cEXxdzYQurRXI4mIit9WMLvQIi02mcQ%3D%3D)][[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEw7Ntp0KYnaJjy1ibgoFOQNmUb7RqWOib70Wll77lNFkXCw-FX-iWFMytHrFcLDD5loqTVf07xjZA_2_ACzOp7vNBI3p1kiFBDExT3ixn346ml0iSU4KUEFUrOepiVjSRTyEiF)]

Research Fit

Reactive Acyl Chloride
Supports efficient amide, ester, and thioester bond formation under mild conditions
Benzothiophene Core
Enables target engagement studies via privileged sulfur-containing heterocycle
3-Position Specificity
Provides geometry critical for structure-activity relationship exploration

Selecting a substitute for 1-benzothiophene-3-carbonyl chloride introduces significant process and performance penalties. Replacing it with its parent, 1-benzothiophene-3-carboxylic acid, necessitates the use of coupling agents (e.g., HATU, CDI), adding process steps, reagent costs, and complex purification challenges.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFw8cY_YWgaIXfdhgS18fobq-oo_CSkZLzyWTJfvpIpdlMTkWtiKvvRT16HagZ8NREDVVL2baIYuiqx8nJ_-7Ee6cjkVyz4MfqC6SVFT0PgDdfnZKs57qbPRzJv1gAAKyzntkuvS0NuCsqGGpuyZRMbiylnBXxi0w%3D%3D)] Using the constitutional isomer, 1-benzothiophene-2-carbonyl chloride, is invalid for applications where biological activity is tied to the specific geometry and electronic properties of the 3-substituted core.[[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEuEsxXd6MM7gg0GHFuzTvvwN752m_gtH7dXPKoWxTj6lY82eDz81mXUf40UM5BL02378XSX2OIYZ_gPz0N-Iq7hr-tJMfI1DAMbY407YBVwtyoHvcm-svO9SVfEMfM2hzvfOVviA%3D%3D)] Furthermore, substituting with a simpler analog like thiophene-3-carbonyl chloride fails in materials science applications where the fused benzene ring is essential for creating the extended π-conjugated system required for high-performance organic electronics.[[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEAudlT8OvmCmD6IQoQ8rno7BeWb-ehyqXBB6_7j1j4wPBSYBeSILkUw3tHPRSsMqjbUdWzmKxLoQBEtTn7BJgpdEvB8W0bjdjNb_PmJ_IZO38pyHopv8xU2VNOZrhBXL4eZ6ydQkDxZh4U__xtH94fm4L-u96MPx2gsc-LTL0NB68RjfWpd6WPgWhFnYwOWR8MuEzD88ElUBuiz1Krf69fLednQjKIARDknNe98m3yh9iD)]

Substitution Risk

Generic Acyl Chloride (e.g., benzoyl chloride)
Replacing the benzothiophene core with a phenyl ring may eliminate sulfur-dependent electronic and hydrophobic interactions needed for target binding.
1-Benzothiophene-3-carboxylic Acid
The carboxylic acid is orders of magnitude less reactive; acylation may require harsher conditions and risk lower yields with sensitive substrates.
2-Carbonyl Isomer (1-Benzothiophene-2-carbonyl chloride)
The 2-isomer yields derivatives with distinct geometry; reported biological profiles may shift, potentially altering potency and selectivity.

Precursor Suitability: Enables Direct Acylation, Avoiding Costly Coupling Agents

As an acyl chloride, this compound is among the most reactive carboxylic acid derivatives, enabling direct, high-yield acylation of amines and alcohols without coupling agents.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFw8cY_YWgaIXfdhgS18fobq-oo_CSkZLzyWTJfvpIpdlMTkWtiKvvRT16HagZ8NREDVVL2baIYuiqx8nJ_-7Ee6cjkVyz4MfqC6SVFT0PgDdfnZKs57qbPRzJv1gAAKyzntkuvS0NuCsqGGpuyZRMbiylnBXxi0w%3D%3D)] In contrast, the corresponding 1-benzothiophene-3-carboxylic acid requires activation with stoichiometric coupling reagents like HATU, CDI, or MsCl, which increases raw material costs, complicates reaction workup, and introduces byproducts that must be removed in downstream purification.[[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEuEsxXd6MM7gg0GHFuzTvvwN752m_gtH7dXPKoWxTj6lY82eDz81mXUf40UM5BL02378XSX2OIYZ_gPz0N-Iq7hr-tJMfI1DAMbY407YBVwtyoHvcm-svO9SVfEMfM2hzvfOVviA%3D%3D)] The use of the acyl chloride streamlines the synthesis of amides and esters by providing a more atom-economical and process-efficient pathway.

Evidence DimensionReaction Pathway Complexity
Target Compound DataDirect reaction with nucleophile (e.g., amine) to form amide.
Comparator Or Baseline1-Benzothiophene-3-carboxylic acid: Requires addition of a coupling agent (e.g., HATU, CDI) and a base (e.g., DIPEA) to form an activated intermediate prior to reaction with the nucleophile.
Quantified DifferenceReduces required reagents from 3+ (acid, amine, coupler, base) to 2 (acyl chloride, amine).
ConditionsStandard amide bond formation.

This directly reduces process complexity, raw material costs, and purification burden, making it a superior procurement choice for scalable synthesis.

Synthetic Yield Advantage
Head-to-head
Target
~88% yield from 1-benzothiophene-3-carboxylic acid (SOCl₂)
Comparator (2-isomer)
Typically <80% yield; steric hindrance at 2-position
Reported higher yield may support cost-efficient scale-up
Conditions: SOCl₂ reflux; verify for specific process needs

Isomer-Specific Bioactivity: Critical for Targeted Drug Discovery

The positional chemistry of the benzothiophene core dictates biological activity. For example, a study developing potent antihypertriglyceridemic agents synthesized a series of carboxamides specifically from 1-benzothiophene-2-carbonyl chloride, indicating that the 2-position was essential for the desired pharmacology.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFw8cY_YWgaIXfdhgS18fobq-oo_CSkZLzyWTJfvpIpdlMTkWtiKvvRT16HagZ8NREDVVL2baIYuiqx8nJ_-7Ee6cjkVyz4MfqC6SVFT0PgDdfnZKs57qbPRzJv1gAAKyzntkuvS0NuCsqGGpuyZRMbiylnBXxi0w%3D%3D)] Conversely, many other therapeutic targets require substitution at the 3-position. This demonstrates that the 2- and 3-isomers are not interchangeable; procuring the 3-carbonyl chloride is a mandatory, non-negotiable choice when the target's structure-activity relationship (SAR) demands a 3-substituted benzothiophene scaffold.

Evidence DimensionScaffold Requirement for Biological Activity
Target Compound DataProvides access to 3-substituted benzothiophene derivatives, required for specific therapeutic targets.
Comparator Or Baseline1-Benzothiophene-2-carbonyl chloride: Provides access to 2-substituted derivatives, which exhibit distinct pharmacological profiles and are active against different therapeutic targets.
Quantified DifferenceQualitatively distinct; substitution position determines biological target suitability.
ConditionsSynthesis of bioactive carboxamides for SAR studies.

For researchers in target-driven drug discovery, selecting the correct isomer is fundamental to project success, making this specific compound essential.

Reactivity vs Carboxylic Acid
Class-level inference
Acyl chloride
Highest reactivity class; rapid room-temperature acylation
Carboxylic acid
Low reactivity; requires harsh conditions (acid catalysis, heat)
Supports mild-condition acylation based on established reactivity order
Specific kinetic data for this compound not available; class-level expectation

Materials Performance: Benzannulation Enables High-Mobility Organic Semiconductors

The fused benzene ring is critical for high-performance organic electronics. The benzothiophene core is a key component of [1]benzothieno[3,2-b][1]benzothiophene (BTBT), a leading material class for organic field-effect transistors (OFETs).[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFw8cY_YWgaIXfdhgS18fobq-oo_CSkZLzyWTJfvpIpdlMTkWtiKvvRT16HagZ8NREDVVL2baIYuiqx8nJ_-7Ee6cjkVyz4MfqC6SVFT0PgDdfnZKs57qbPRzJv1gAAKyzntkuvS0NuCsqGGpuyZRMbiylnBXxi0w%3D%3D)] The extended, rigid, and planar π-system of the BTBT core, enabled by benzannulation, promotes effective intermolecular orbital overlap in the solid state, which is crucial for efficient charge transport. Derivatives of BTBT have demonstrated high charge carrier mobilities, with values up to 2.0 cm²/V·s.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFw8cY_YWgaIXfdhgS18fobq-oo_CSkZLzyWTJfvpIpdlMTkWtiKvvRT16HagZ8NREDVVL2baIYuiqx8nJ_-7Ee6cjkVyz4MfqC6SVFT0PgDdfnZKs57qbPRzJv1gAAKyzntkuvS0NuCsqGGpuyZRMbiylnBXxi0w%3D%3D)] A simpler analog based on a thiophene core would lack this extended conjugation, resulting in significantly lower charge mobility and inferior device performance.

Evidence DimensionCharge Carrier Mobility in OFETs
Target Compound DataServes as a precursor to benzothiophene-based materials (e.g., BTBT derivatives) with demonstrated mobilities up to 2.0 cm²/V·s.
Comparator Or BaselineThiophene-3-carbonyl chloride: Leads to simpler thiophene-based materials which generally exhibit lower mobilities due to a less extended π-system.
Quantified DifferenceLeads to materials with orders of magnitude higher charge mobility compared to non-benzannulated thiophene analogs.
ConditionsVapor-processed organic field-effect transistor (OFET) devices.

For materials scientists developing next-generation organic electronics, the benzothiophene core provided by this precursor is essential for achieving high-performance semiconductor properties.

Purity & Availability
Head-to-head
3-isomer (target)
≥95% purity; widely available from multiple vendors
2-isomer
98% purity, widely available; 5-isomer limited availability
Adequate purity with reliable supply supports procurement for HTS
Verify current lot specifications and supplier availability
Antiproliferative & Cytotoxicity
Class-level inference
Derivatives (3-isomer)
IC50 0.20–16.79 μM against cancer cell lines
Parent compound
Low cytotoxicity to normal fibroblasts at ≤100 μM
Reported derivative cell-model response context; parent low cytotoxicity context
Data from derivatives; verify for specific cell lines and assay conditions

Streamlined Synthesis of Amide-Based Pharmaceutical Scaffolds

This compound is the right choice for medicinal chemistry programs requiring the synthesis of benzothiophene-3-carboxamide libraries. Its high reactivity allows for direct, coupling-agent-free reactions with a diverse range of amines, simplifying process development and purification for rapid lead optimization.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFw8cY_YWgaIXfdhgS18fobq-oo_CSkZLzyWTJfvpIpdlMTkWtiKvvRT16HagZ8NREDVVL2baIYuiqx8nJ_-7Ee6cjkVyz4MfqC6SVFT0PgDdfnZKs57qbPRzJv1gAAKyzntkuvS0NuCsqGGpuyZRMbiylnBXxi0w%3D%3D)]

Structure-Activity Relationship (SAR) Studies Requiring a 3-Acylbenzothiophene Core

When SAR data indicates that substitution at the 3-position of the benzothiophene ring is critical for biological activity, this reagent is the specific and necessary choice. It provides unambiguous access to the 3-acyl regioisomer, preventing confounding results that would arise from using an isomeric mixture or the incorrect 2-acyl precursor.[[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEuEsxXd6MM7gg0GHFuzTvvwN752m_gtH7dXPKoWxTj6lY82eDz81mXUf40UM5BL02378XSX2OIYZ_gPz0N-Iq7hr-tJMfI1DAMbY407YBVwtyoHvcm-svO9SVfEMfM2hzvfOVviA%3D%3D)]

Development of Precursors for Organic Field-Effect Transistors (OFETs)

In materials science, this compound serves as a key starting material for more complex, π-extended systems like BTBT derivatives. Its use is indicated when the final application goal is a high-mobility organic semiconductor, as the fused benzene ring is a non-negotiable structural feature for achieving high-performance charge transport.[[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEAudlT8OvmCmD6IQoQ8rno7BeWb-ehyqXBB6_7j1j4wPBSYBeSILkUw3tHPRSsMqjbUdWzmKxLoQBEtTn7BJgpdEvB8W0bjdjNb_PmJ_IZO38pyHopv8xU2VNOZrhBXL4eZ6ydQkDxZh4U__xtH94fm4L-u96MPx2gsc-LTL0NB68RjfWpd6WPgWhFnYwOWR8MuEzD88ElUBuiz1Krf69fLednQjKIARDknNe98m3yh9iD)]

Application Fit Matrix

Application
Selection Property
Validation Focus
SERM analog synthesis
Acyl chloride reactivity for hindered amine coupling
Estrogen receptor binding geometry and selectivity
Kinase inhibitor library synthesis
Benzothiophene core for kinase target engagement
Library reproducibility and purity for HTS
Agrochemical lead generation
Versatile acylation for structural diversification
Herbicidal/fungicidal activity screening

XLogP3

3.6

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation]

Pictograms

Corrosive

Wikipedia

1-benzothiophene-3-carbonyl chloride

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